Dimethyldioctadecylammonium Iodide
Description
Contextualizing Quaternary Ammonium (B1175870) Compounds in Supramolecular Chemistry and Nanotechnology
Quaternary ammonium compounds (QACs) are a broad class of organic salts with a central, positively charged nitrogen atom bonded to four organic groups. nih.govresearchgate.net This permanent positive charge, independent of pH, is a key feature that distinguishes them from other amine compounds. researchgate.net Their structure gives them a versatile amphiphilic nature, allowing for interactions with both polar and nonpolar substances. metall-mater-eng.com
In supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent bonds, QACs are instrumental. Their ability to self-assemble into organized structures like micelles, vesicles, and liquid crystals is of great interest. These assemblies can act as templates or scaffolds for the synthesis of novel materials with controlled architectures at the nanoscale.
In nanotechnology, QACs are utilized for their ability to form and stabilize nanoparticles, create functional coatings, and act as building blocks for more complex nanostructures. For instance, they are used in the synthesis of organoclays, where the QACs intercalate into the layers of clay minerals, modifying their properties for applications such as environmental remediation. nih.gov They also play a crucial role as structure-directing agents in the synthesis of mesoporous materials, which have highly ordered pore structures and large surface areas, making them valuable in catalysis and separation processes. nih.gov
The Unique Role of Dimethyldioctadecylammonium (B77308) Iodide as a Cationic Amphiphile in Scientific Inquiry
The bromide analog of DDAI, dimethyldioctadecylammonium bromide (DDAB), is also widely studied and known to form unilamellar vesicles in water, particularly when heated above its chain melting temperature. This process is influenced by the concentration of the surfactant, with different structures such as multilamellar vesicles and lamellar fragments forming at higher concentrations.
The ability of DDAI and its analogs to form these organized assemblies is central to their applications. These vesicles can encapsulate other molecules, making them effective delivery vehicles. Furthermore, the cationic nature of the DDAI headgroup allows for strong electrostatic interactions with negatively charged molecules and surfaces, a property that is exploited in various applications.
Foundational Research Areas and Interdisciplinary Significance
The unique properties of Dimethyldioctadecylammonium iodide have led to its use in a variety of research areas, highlighting its interdisciplinary importance.
In advanced materials science , while specific research on DDAI is less common than in the biomedical field, the principles governing its behavior are applicable to the creation of novel materials. QACs with similar long-chain structures are used in the synthesis of:
Organoclays: By exchanging the native cations in clays (B1170129) like montmorillonite (B579905) with DDAI, the clay's surface properties can be modified from hydrophilic to organophilic, enabling it to adsorb organic pollutants.
Mesoporous Materials: DDAI can act as a template around which silica (B1680970) or other inorganic precursors can polymerize, leading to the formation of materials with highly ordered, nanoscale pores after the removal of the organic template. nih.gov
Polymer-Surfactant Complexes: The interaction between cationic surfactants like DDAI and polymers can lead to the formation of complex structures with unique properties, which are of interest for applications in areas like coatings, and controlled release systems. researchgate.netaps.org
The study of DDAI and similar compounds continues to be an active area of research, with potential for new discoveries and applications at the intersection of chemistry, materials science, and biology.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPASWTWTZPQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562290 | |
| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7206-39-5 | |
| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldioctadecylammonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reproducibility in Dimethyldioctadecylammonium Iodide Research
Exploration of Chemical Synthesis Pathways
The creation of dimethyldioctadecylammonium (B77308) iodide hinges on the formation of a quaternary ammonium (B1175870) cation from a tertiary amine. The primary method for this transformation is a classic organic reaction that can be optimized for both purity and yield.
Modified Menschutkin Reactions for Quaternization
The synthesis of dimethyldioctadecylammonium iodide is most commonly achieved through the Menschutkin reaction. wikipedia.org This reaction involves the quaternization of a tertiary amine, in this case, N,N-dioctadecylmethylamine, with an alkyl halide. wikipedia.org For the synthesis of the iodide salt, methyl iodide is the preferred alkylating agent due to the high reactivity of alkyl iodides compared to bromides or chlorides. wikipedia.org
The reaction is an SN2 (bimolecular nucleophilic substitution) process where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the methyl iodide. This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium cation and the iodide anion as the counter-ion. The general scheme for this reaction is as follows:
Reactants : N,N-Dioctadecylmethylamine and Methyl Iodide
Product : this compound
To enhance the reaction rate, polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are often employed. nasa.gov However, the reaction can also be conducted with minimal or no solvent, using an excess of the alkylating agent to drive the reaction to completion and maximize the yield. nasa.gov
Strategies for High Purity and Scalability in Laboratory Synthesis
Achieving high purity is critical for the subsequent study of the compound's physical properties, as impurities can significantly alter its self-assembly behavior. After the initial synthesis via the Menschutkin reaction, the crude product often requires purification. Recrystallization is a common and effective method for purifying solid organic compounds like this compound. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
For scalability in a laboratory setting, several factors are considered. Optimizing the molar ratio of the reactants is crucial; often, a slight excess of the more volatile and easily removable reactant (methyl iodide) is used to ensure the complete conversion of the tertiary amine. nasa.gov The choice of solvent also plays a role in scalability, affecting not only reaction rate but also product isolation and purification. A solvent in which the product has low solubility at room temperature but high solubility at elevated temperatures is ideal for purification by recrystallization. For larger-scale syntheses, monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. nasa.gov
Advanced Analytical Techniques for Structural and Morphological Characterization
Confirming the identity and purity of the synthesized this compound and characterizing its behavior in solution are accomplished through a suite of advanced analytical methods.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Fourier-transform Infrared) for Molecular Confirmation and Interactions
Spectroscopic techniques provide definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For this compound, specific signals are expected that confirm the presence of the two long octadecyl chains and the two methyl groups attached to the nitrogen atom.
| ¹H NMR Signal | Approximate Chemical Shift (ppm) | Description |
| -CH₃ (terminal) | ~0.88 | Terminal methyl groups of the two C18 alkyl chains. |
| -(CH₂)n- | ~1.25 | Long methylene (B1212753) chain of the C18 alkyl groups. |
| N⁺-CH₂- | ~3.30 | Methylene groups directly attached to the nitrogen atom. |
| N⁺-(CH₃)₂ | ~3.10 | Methyl groups directly attached to the nitrogen atom. |
Note: Specific chemical shifts can vary based on the solvent used for analysis.
Fourier-transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| C-H stretch (alkane) | 2850 - 2960 | Stretching vibrations of the C-H bonds in the alkyl chains. |
| C-H bend (alkane) | 1375 - 1470 | Bending vibrations of the C-H bonds. |
| C-N stretch | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |
The presence of these characteristic peaks in the NMR and FTIR spectra provides strong evidence for the successful synthesis of the target compound. spectrabase.com
Thermotropic Characterization Methods (e.g., Differential Scanning Calorimetry) for Phase Behavior Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase transitions of a material as a function of temperature. wikipedia.org In a DSC experiment, the difference in the amount of heat required to increase the temperature of the sample and a reference is measured. wikipedia.org This allows for the determination of key thermal events such as melting point (Tₘ) and glass transitions (T₉). wikipedia.orgnih.gov
For this compound, which is a lipid-like molecule, DSC can reveal information about its crystalline structure and the transitions it undergoes upon heating. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid into an isotropic liquid. The temperature at the peak of this transition is the melting temperature. The enthalpy of the transition (ΔH), calculated from the area of the peak, provides information about the degree of crystallinity. These thermal properties are crucial for understanding how the compound will behave in various applications, particularly in the formation of lipid nanoparticles where temperature can influence stability and structure. nih.govnih.gov
| Thermal Event | Description | Typical Observation in DSC |
| Glass Transition (T₉) | Transition from a rigid, glassy state to a more rubbery state in amorphous solids. | A step-like change in the baseline of the heat flow signal. wikipedia.org |
| Crystallization (T꜀) | The process of forming a crystalline solid from a molten or amorphous state upon cooling. | An exothermic peak. mdpi.com |
| Melting (Tₘ) | Transition from a crystalline solid to a liquid state upon heating. | An endothermic peak. nih.govnih.gov |
Microscopic and Scattering Techniques (e.g., Transmission Electron Microscopy, Cryo-Transmission Electron Microscopy, Dynamic Light Scattering) for Supramolecular Assemblies
When dispersed in a solvent like water, amphiphilic molecules such as this compound can self-assemble into larger, ordered structures known as supramolecular assemblies.
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of these nanostructures. To be visualized with conventional TEM, samples are typically dried on a grid, which can sometimes introduce artifacts or alter the structure. researchgate.net
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a more advanced technique that is particularly valuable for studying soft matter assemblies in their native, hydrated state. researchgate.net In Cryo-TEM, a thin film of the sample solution is rapidly frozen, vitrifying the water and preserving the supramolecular structures without the formation of disruptive ice crystals. researchgate.netresearchgate.net This allows for the direct visualization of morphologies such as vesicles (hollow spheres with a bilayer membrane), micelles, or other complex shapes with nanometer resolution. researchgate.netnih.gov
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or molecules in solution. rsc.org DLS measures the fluctuations in the intensity of light scattered by the particles, which are undergoing random Brownian motion. These fluctuations are related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter. While TEM provides direct images of individual particles in a dry state, DLS measures the average size of particles in their hydrated state in solution. researchgate.net Therefore, DLS is often used in conjunction with microscopy techniques to obtain a comprehensive understanding of the size and dispersity of the supramolecular assemblies. rsc.orgresearchgate.net
Electrophoretic Light Scattering for Surface Charge Analysis in Colloidal Systems
Electrophoretic Light Scattering (ELS) is a crucial technique for characterizing the surface charge of colloidal dispersions, such as those containing this compound (DDAI). wikipedia.orgmalvernpanalytical.com This method measures the electrophoretic mobility of particles suspended in a liquid medium when an electric field is applied. wyatt.com The velocity of the particles under the influence of the electric field is directly related to their surface charge; from this mobility, the zeta potential can be calculated. wikipedia.org Zeta potential is a key indicator of the stability of a colloidal system, with higher absolute values generally indicating greater stability due to electrostatic repulsion between particles. nih.gov
The principle of ELS is based on detecting the Doppler shift of a laser beam scattered by the moving particles. wyatt.com When an electric field is applied across the sample, charged particles migrate towards the electrode of opposite polarity. malvernpanalytical.com The movement of these particles causes a shift in the frequency of the scattered light, which is proportional to the particles' velocity. wyatt.com This frequency shift is detected and used to determine the electrophoretic mobility. The zeta potential (ζ) is then calculated from the electrophoretic mobility (μ) using the Henry equation:
ζ = (3μη) / (2εf(κa))
where η is the viscosity of the dispersant, ε is the dielectric constant of the dispersant, and f(κa) is the Henry function. malvernpanalytical.com The Smoluchowski approximation is often used for aqueous systems, where f(κa) is 1.5. malvernpanalytical.com
Detailed Research Findings:
A study by Henriksen-Lacey et al. investigated the characteristics of liposomes formulated with dimethyldioctadecylammonium (DDA), the cationic component of DDAI. researchgate.net The liposomes were prepared using the lipid-film hydration method. researchgate.net The resulting colloidal suspension was then analyzed for its surface charge properties using particle electrophoresis, a technique grounded in the principles of ELS. researchgate.net
The research demonstrated that liposomes composed of DDA exhibited a significant positive surface charge, a critical factor for their function as immunological adjuvants. The addition of other components to the formulation, such as trehalose (B1683222) 6,6′-dibehenate (TDB), can modulate these surface properties.
Below is a data table summarizing the zeta potential of DDA-based liposomes as determined by ELS-based techniques.
Table 1. Zeta Potential of Dimethyldioctadecylammonium (DDA)-Based Liposomes
| Liposome (B1194612) Formulation | Zeta Potential (mV) | Reference |
|---|---|---|
| DDA Liposomes | +33 | researchgate.net |
| DDA Liposomes with adsorbed Ag85B-ESAT-6 antigen | +28 | researchgate.net |
Supramolecular Self Assembly, Colloidal Science, and Interfacial Dynamics of Dimethyldioctadecylammonium Iodide
Principles of Self-Assembly into Organized Nanostructures
The amphiphilic nature of dimethyldioctadecylammonium (B77308) iodide is the primary driver of its self-assembly in aqueous environments. The hydrophobic alkyl chains seek to minimize contact with water, while the hydrophilic cationic headgroups favor interaction with the aqueous phase. This delicate balance of forces leads to the spontaneous formation of various ordered aggregates.
Micellization and Vesicle Formation Studies
Cationic surfactants with two long alkyl chains, such as dimethyldioctadecylammonium iodide, predominantly form vesicles rather than micelles in aqueous solutions. However, the transition between these structures is a key area of study, often investigated by mixing vesicle-forming surfactants with micelle-forming ones. For instance, studies on the closely related compound dioctadecyldimethylammonium bromide (DDAB) show that when mixed with a single-chain surfactant like octadecyltrimethylammonium bromide (C₁₈TAB), the system can transition from vesicles to micelles depending on the molar ratio of the components. nih.gov
The transition from vesicles to micelles typically proceeds through several stages. Initially, the single-chain surfactant monomers are incorporated into the vesicle bilayer. nih.gov As the concentration of the micelle-forming surfactant increases, the bilayer becomes saturated, leading to the rupture of the vesicles and the eventual formation of mixed micelles. nih.gov This transition can be induced by various factors, including changes in surfactant concentration, temperature, or the addition of other amphiphiles. nih.govnih.govresearchgate.netnist.gov Dynamic light scattering (DLS) studies on mixed systems have identified the presence of distinct structures, with micelles having hydrodynamic radii of approximately 180 nm and vesicles ranging from 500-800 nm. nih.gov
Formation and Characterization of Liposomal and Bilayer Architectures
Dimethyldioctadecylammonium salts are crucial components in the formulation of cationic liposomes and bilayer structures. These structures are formed when a lipid film containing the cationic surfactant is hydrated in an aqueous buffer. nih.govaston.ac.uk The resulting assemblies are characterized by their size, surface charge (zeta potential), and lamellarity (the number of bilayers).
The inclusion of dimethyldioctadecylammonium bromide (DDAB), a close analog to the iodide version, has been shown to significantly influence the properties of liposomes. For example, incorporating the glycolipid trehalose (B1683222) 6,6'-dibehenate (TDB) into DDAB liposomes results in a stable formulation, as confirmed by Transmission Electron Microscopy (TEM) and cryo-TEM. nih.govaston.ac.uk These studies demonstrate that TDB is successfully incorporated into the DDA liposome (B1194612) bilayers and effectively stabilizes them during storage. nih.govaston.ac.uk
The structure of bilayers formed by cationic surfactants often involves the interdigitation of the hydrocarbon chains, with packing arrangements dominated by the coordination between the cationic headgroups and their counterions. nih.govnih.gov This packing explains the formation of thin, adsorbed bilayers observed at various hydrophilic surfaces. nih.gov
Below is a table summarizing the characterization of liposomes formulated with dimethyldioctadecylammonium (DDA) and trehalose 6,6'-dibehenate (TDB), demonstrating the stability of these architectures.
| Property | Method | Observation | Reference |
| Formation Confirmation | TEM and cryo-TEM | Liposomes were confirmed to form upon hydration of a DDA/TDB lipid film. | nih.govaston.ac.uk |
| Component Incorporation | Differential Scanning Calorimetry (DSC) | TDB is incorporated into the DDA liposome bilayer, affecting the gel-fluid phase transition. | nih.govaston.ac.uk |
| Stability | Particle Size and Zeta Potential Monitoring | TDB effectively stabilizes the DDA liposomes during storage at 4°C and 25°C. | nih.govaston.ac.uk |
Complexation with Polyanionic Species and Macromolecules
The positive charge of the dimethyldioctadecylammonium headgroup facilitates strong electrostatic interactions with negatively charged molecules (polyanions), such as DNA and various polymers. taylorandfrancis.comnih.govnih.gov This interaction leads to the formation of complexes, often referred to as "polyplexes" when involving polymers, which are central to applications like gene delivery. nih.govnih.gov
The complexation is primarily an entropically driven process, initiated by the electrostatic attraction between the cationic surfactant and the anionic phosphate (B84403) groups of DNA or other polyanions. nih.govnih.gov This leads to charge neutralization and the condensation of the polyanion into compact, stable structures, typically with a net positive surface charge and hydrodynamic radii around 100 nm. nih.gov The charge density and valence of the cationic species play a pivotal role in the compaction process. nih.govmdpi.com While electrostatic attraction is the initial driving force, hydrophobic interactions among the surfactant tails can also contribute significantly to the stability and structure of the final complex. mdpi.com Studies on various polycation-DNA systems show that a high binding affinity is crucial for the formation of these aggregates. nih.govnih.gov
Advanced Research in Surface Chemistry and Interfacial Phenomena
The behavior of this compound at interfaces is fundamental to its function in various applications, from stabilizing emulsions to modifying surfaces. Its adsorption and the resulting structural organization are governed by a complex interplay of electrostatic and hydrophobic forces.
Investigation of Adsorption and Electrostatic Interactions at Diverse Interfaces
Cationic surfactants like this compound readily adsorb at interfaces, such as the air-water or solid-liquid interface. acs.org The driving forces for this adsorption are twofold: the hydrophobic effect, which drives the alkyl chains away from the water, and the Coulombic attraction between the positively charged headgroups and negatively charged surfaces (like silica) or their counterions at the air-water interface. acs.orgamolf.nl
On negatively charged surfaces like silica (B1680970), the adsorption process can occur in a two-step manner, especially at low salt concentrations. acs.org Initially, head-on adsorption occurs due to electrostatic attraction. acs.org As surface coverage increases, hydrophobic interactions between the adsorbed surfactant tails become more significant, leading to the formation of surface aggregates like bilayers. acs.orgcapes.gov.br The presence of both anionic and cationic surfactants can lead to a strong synergistic effect, resulting in the formation of a nearly complete surfactant layer at the air-water interface even at very low bulk concentrations, driven by the favorable Coulombic interaction between the oppositely charged headgroups. amolf.nl
Role of Counterions in Modulating Interfacial Stability and Structural Organization
The counterion—in this case, iodide—plays a crucial and active role in the self-assembly and interfacial behavior of the surfactant. bohrium.comnih.govnih.gov It is not merely a spectator ion but directly influences the packing, stability, and morphology of the aggregates formed. acs.org The counterion binds to the surfactant headgroups at the interface, shielding the electrostatic repulsion between them. acs.org This screening allows the surfactant molecules to pack more closely, affecting properties like the surface tension and the critical micelle concentration (CMC). bohrium.comacs.org
The specific properties of the counterion, such as its size, hydration shell, and polarizability, are critical. bohrium.comnih.govnih.gov Counterions with larger sizes and fewer hydration numbers, which have lower dehydration energies, tend to promote more densely packed films at the surface. bohrium.com The size of the hydrated counterion can exclusively determine the cross-sectional area of the ionic surfactant within an adsorbed layer. nih.govnih.gov For instance, studies comparing different halide counterions show that their interaction with the surfactant headgroup significantly impacts the resulting aggregate structure. nih.govcurtin.edu.au Therefore, the iodide ion's specific characteristics directly modulate the interfacial stability and the structural organization of the nanostructures formed by dimethyldioctadecylammonium cations. acs.org
| Research Finding | Influencing Factor | Mechanism | Reference |
| Dense Film Formation | Counterion Size & Hydration | Larger counterions with lower hydration energy allow for tighter packing of surfactant molecules at the interface. | bohrium.com |
| Micelle Growth Promotion | Counterion-Headgroup Interaction | Stronger interactions (e.g., sulfonate vs. carboxylate) more effectively shield electrostatic repulsion, facilitating the growth of larger aggregates like wormlike micelles. | acs.org |
| Determination of Surface Excess | Hydrated Counterion Size | The cross-sectional area of the hydrated counterion can dictate the packing density (surface excess) of the surfactant at the interface. | nih.govnih.gov |
| Modulation of Surface Tension | Counterion Binding | The degree of counterion binding to the surfactant headgroups directly affects the reduction in surface tension and the CMC. | bohrium.comacs.org |
Hydrophobic Interactions and Their Contribution to Interfacial Phenomena
Hydrophobic interactions are a primary driving force in the self-assembly of amphiphilic molecules like this compound in aqueous environments. This phenomenon arises from the thermodynamic unfavorability of exposing the nonpolar hydrocarbon chains to water. To minimize this contact, the molecules spontaneously arrange themselves into organized structures where the hydrophobic tails are shielded from the aqueous phase, and the hydrophilic quaternary ammonium (B1175870) head groups remain exposed to the water.
At interfaces, such as the air-water or oil-water interface, this compound molecules are expected to form monolayers. The two long octadecyl chains provide a significant hydrophobic character, leading to a strong tendency to align at the interface with the hydrocarbon tails extending into the non-aqueous phase (air or oil) and the charged headgroup solvated by the aqueous phase. This arrangement significantly reduces the interfacial tension. The packing and ordering of these monolayers can be studied using techniques like Langmuir-Blodgett trough measurements, which provide insights into the molecular area and the stability of the film. wikipedia.orgprinceton.edu
Table 1: Comparison of Interfacial Properties for Analogous Cationic Surfactants
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Area per Molecule (Ų/molecule) |
| Didodecyldimethylammonium Bromide (DDAB) | ~1 x 10⁻⁴ M | ~35 | 60 - 70 |
| Cetyltrimethylammonium Bromide (CTAB) | ~9 x 10⁻⁴ M | ~36 | 35 - 45 |
This table presents typical values for analogous surfactants to provide context for the expected behavior of this compound. Specific values for the iodide compound may vary.
Colloidal Systems Stability and Dynamics Research
Methodologies for Assessing and Enhancing Colloidal Robustness
Colloidal dispersions of this compound, such as vesicles or nanoparticles stabilized by this surfactant, are subject to various instability phenomena, including aggregation, flocculation, and sedimentation. The assessment and enhancement of the stability of these systems are crucial for their practical applications.
Methodologies for Assessing Colloidal Robustness:
Several techniques are employed to evaluate the stability of colloidal systems:
Dynamic Light Scattering (DLS): This technique is widely used to determine the size distribution of colloidal particles. An increase in the average particle size over time is a direct indication of aggregation or flocculation.
Zeta Potential Measurement: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. For cationic surfactants like this compound, a sufficiently high positive zeta potential (typically > +30 mV) is indicative of good colloidal stability due to strong electrostatic repulsion between particles.
Microscopy Techniques: Cryogenic Transmission Electron Microscopy (cryo-TEM) and Scanning Electron Microscopy (SEM) can provide direct visual evidence of particle aggregation and changes in morphology.
Enhancing Colloidal Robustness:
The stability of colloidal systems based on this compound can be enhanced through several strategies:
Control of Ionic Strength: The addition of electrolytes can screen the electrostatic repulsions between charged particles, leading to instability. Therefore, controlling the ionic strength of the medium is critical.
Steric Stabilization: The addition of non-ionic polymers or other bulky molecules that adsorb onto the surface of the particles can provide a steric barrier, preventing close approach and aggregation.
Optimization of Surfactant Concentration: The concentration of this compound itself plays a crucial role. Sufficient surfactant is needed to fully cover the particle surfaces and provide electrostatic stabilization, but excessive amounts can lead to depletion flocculation or the formation of micelles that might alter the system's properties.
Table 2: Common Techniques for Colloidal Stability Assessment
| Technique | Measured Parameter | Indication of Instability |
| Dynamic Light Scattering (DLS) | Particle Size Distribution | Increase in mean particle size |
| Zeta Potential Measurement | Zeta Potential | Value approaching zero or changing sign |
| Turbidimetry | Turbidity/Absorbance | Changes in optical density over time |
| Microscopy (TEM, SEM) | Particle Morphology and Aggregation State | Visual evidence of clumps and aggregates |
Mechanisms in Phase Transfer Processes Involving Nanoparticles
This compound can act as a phase transfer agent, facilitating the transfer of nanoparticles from an aqueous phase to an organic phase. This process is of significant interest for various applications, including catalysis and the synthesis of composite materials.
The mechanism of phase transfer typically involves the following steps:
Adsorption of the Surfactant: The positively charged quaternary ammonium headgroup of this compound adsorbs onto the surface of negatively charged or polar nanoparticles in the aqueous phase. This adsorption is primarily driven by electrostatic interactions.
Hydrophobic Shell Formation: The two long, hydrophobic octadecyl chains of the adsorbed surfactant molecules form a hydrophobic layer around the nanoparticle. This effectively inverts the surface properties of the nanoparticle, making it more compatible with a non-polar organic solvent.
Extraction into the Organic Phase: Due to the newly acquired hydrophobic surface, the nanoparticle-surfactant complex becomes soluble in the organic phase and can be extracted from the aqueous phase upon mixing.
The efficiency of this phase transfer process depends on several factors, including the initial stability of the nanoparticles in the aqueous phase, the concentration of the phase transfer agent, the nature of the organic solvent, and the pH of the aqueous phase. The presence of the iodide counter-ion may also influence the process, as iodide itself can have a significant affinity for certain nanoparticle surfaces, potentially competing with or assisting in the adsorption of the surfactant. In some cases, the iodide ion has been shown to play a direct role in controlling the shape and growth of metallic nanoparticles during their synthesis. nih.gov
Dimethyldioctadecylammonium Iodide in Advanced Research Applications for Delivery Systems
Design and Characterization of Cationic Lipid-Based Delivery Platforms
The development of effective delivery systems hinges on the rational design and thorough characterization of the carrier. For platforms based on Dimethyldioctadecylammonium (B77308) (DDA), research has focused on optimizing formulation strategies to create stable nanoparticles and liposomes with desirable physicochemical properties for encapsulating and delivering active molecules.
Formulation Strategies for Nanoparticle and Liposome-Mediated Encapsulation
The formulation of DDA-based delivery systems is a multi-faceted process involving various preparation techniques and the inclusion of helper lipids to modulate the carrier's properties. The most common method is lipid-film hydration , where DDA and other lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. tandfonline.comacs.orgplos.org This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). tandfonline.comacs.orgplos.org To achieve smaller, more uniform vesicles, these MLVs can be processed further using techniques like sonication or high-shear mixing to produce small unilamellar vesicles (SUVs). plos.orgacs.org
Alternative manufacturing methods have been explored to improve scalability and batch-to-batch consistency. Microfluidics has emerged as a robust, continuous, and scale-independent production method that offers precise control over particle size. acs.org Another technique is the ethanol injection/pressure extrusion method , which provides a relatively simple and inexpensive way to prepare cationic liposomes. nih.gov
The composition of the liposome (B1194612) is critical. DDA is often combined with other lipids to enhance stability and functionality.
Trehalose (B1683222) 6,6'-dibehenate (TDB) : A synthetic analogue of the mycobacterial cord factor, TDB is frequently incorporated into DDA liposomes to act as an immunostimulatory adjuvant. tandfonline.comacs.orgnih.gov The combination, often referred to as DDA:TDB liposomes, is a potent platform for vaccine delivery. tandfonline.complos.org
Cholesterol (Chol) : This is a widely used membrane stabilizer. Its incorporation into DDA:TDB liposomes has been shown to increase the fluidity of the lipid bilayer. acs.orgstrath.ac.uk
Neutral Helper Lipids : Lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or phosphatidylcholine (PtdChol) are used to modulate the properties of the liposomes. nih.gov The ratio of the cationic lipid (DDA) to the neutral lipid is a key parameter, with studies showing that increasing this ratio enhances the ability to complex with negatively charged molecules like nucleic acids. nih.gov
The choice of formulation strategy and composition directly impacts the physicochemical characteristics of the resulting nanoparticles, such as size, polydispersity index (PDI), and surface charge (zeta potential), which are crucial for their biological activity.
Table 1: Research Findings on DDA-Based Liposome Formulation
| Formulation Method | Key Components | Key Findings & Characterization | Reference |
|---|---|---|---|
| Lipid-Film Hydration | DDA:TDB (8:1 molar ratio) | Formed liposomes with a high positive zeta potential (+46.2 mV) and a size of ~667 nm. Adsorption of the OVA protein antigen increased the size to ~1047 nm. | plos.org |
| Lipid-Film Hydration | DDA:TDB:Chol | Incorporation of cholesterol removed the main phase transition temperature of the DDA:TDB bilayer, leading to increased membrane fluidity. | acs.org |
| Ethanol Injection / Extrusion | DDAB with PtdChol or DOPE | Increasing the cationic (DDAB) to neutral lipid ratio from 1:1 to 4:1 increased nucleic acid binding and transfection efficiency. | nih.gov |
| Microfluidics | DDAB:TDB | Demonstrated a scalable production method. The flow rate ratio was found to be a critical parameter, with higher ratios leading to smaller particle sizes (decreasing from 120 nm to 40 nm). | acs.org |
Modulation of Membrane Permeability and Barrier Translocation in Model Systems
The ability of a delivery vehicle to cross biological barriers, such as the cell membrane, is fundamental to its function. Research into DDA-based systems investigates how they interact with and alter the properties of lipid bilayers, which serves as a model for cell membranes. The inherent structure of DDA, with its positively charged headgroup and dual hydrocarbon tails, allows it to readily insert into and perturb the arrangement of lipids in a bilayer. nih.gov
Studies using techniques like differential scanning calorimetry have shown that the incorporation of molecules like cholesterol into DDA liposomes can significantly alter the bilayer's physical state. Specifically, cholesterol has been found to remove the main gel-to-liquid phase transition of the DDA:TDB bilayer, resulting in increased fluidity. acs.orgstrath.ac.uk Increased membrane fluidity is known to correlate with higher permeability. researchgate.net The physical state of the lipid bilayer and its dynamics are key to understanding transport properties and functions like selective permeability. nih.gov
Interactions with Biological Macromolecules and Biomimetic Membranes
A primary function of cationic DDA-based delivery systems is to bind and compact biological macromolecules, particularly negatively charged antigens and nucleic acids. The electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup of DDA and the negative charges on these macromolecules is the principal driving force for this interaction. nih.govresearchgate.net
Interaction with Proteins: Numerous studies have demonstrated the effective surface adsorption of protein antigens onto DDA-based liposomes. nih.gov Research using model proteins like bovine serum albumin (BSA), ovalbumin (OVA), and the mycobacterial fusion protein Ag85B-ESAT-6 has shown strong binding to DDA:TDB liposomes. nih.govnih.govresearchgate.net This interaction is not merely a surface attachment; techniques like differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) have revealed that adsorbed proteins can perturb the lipid bilayer, reducing its phase transition temperature and indicating an intimate association with the membrane structure. nih.gov The ratio of protein to lipid is a critical factor that can influence the colloidal stability of the formulation, with aggregation observed at certain intermediate ratios. nih.gov
Interaction with Nucleic Acids: DDA-containing liposomes are efficient at complexing with plasmid DNA. nih.gov The binding efficiency increases as the proportion of DDA to a neutral helper lipid in the formulation is raised. nih.gov Isothermal titration calorimetry (ITC) and DSC are powerful tools to study these interactions, allowing researchers to distinguish the initial binding events from subsequent aggregation processes. nih.gov The complexation is driven by the electrostatic interaction between the cationic lipid headgroups and the phosphate (B84403) backbone of DNA. nih.gov This binding leads to the formation of "lipoplexes," which are condensed, nanoparticle-like structures that protect the nucleic acid from degradation.
Table 2: Research Findings on DDA Interactions with Macromolecules
| Macromolecule | DDA Formulation | Analytical Technique(s) | Key Findings | Reference |
|---|---|---|---|---|
| Ag85B-ESAT-6 (Protein) | DDA:TDB | DSC, TEM | TDB was shown to be incorporated into the DDA bilayer. The formulation induced a strong Th1-type immune response with the antigen. | nih.gov |
| Bovine Serum Albumin, Ovalbumin (Proteins) | DDA:TDB | DSC, FTIR, DLS | Proteins strongly adsorbed to liposomes, reducing the phase transition temperature of the bilayer. The protein-to-lipid ratio was critical for colloidal stability. | nih.gov |
| Plasmid DNA | DDAB:DOPE/PtdChol | Gel electrophoresis | Efficiently complexed nucleic acids. Binding increased as the ratio of DDAB to neutral lipid was increased. | nih.gov |
| Plasmid DNA | DMTAP:DOTAP (Cationic Lipids) | ITC, DSC | ITC distinguished endothermic binding from exothermic, DNA-triggered liposome aggregation. Showed complex packing rearrangements of DNA on the liposome surface. | nih.gov |
Research on Cellular Interaction and Intracellular Mechanisms
Understanding how DDA-based delivery systems interact with cells and navigate the intracellular environment is crucial for designing carriers that can deliver their payload to the desired site of action. Research in this area focuses on the pathways of cellular entry and the mechanisms by which the cargo is released from the delivery vehicle.
Elucidation of Cellular Uptake Pathways in Research Models
The cationic nature of DDA-based nanoparticles is a key determinant of their cellular interaction. The positive surface charge promotes electrostatic binding to the negatively charged components of the cell membrane, such as proteoglycans, facilitating efficient cellular uptake. nih.govyoutube.com This is particularly important for vaccine applications, where enhanced uptake by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages is desired. tandfonline.comstrath.ac.ukresearchgate.net
Cellular uptake of DDA-based nanoparticles is an active, energy-dependent process, indicating that it occurs via endocytosis rather than passive diffusion. dovepress.comnih.gov Endocytosis encompasses several distinct pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. researchgate.netmdpi.com While the specific pathway can vary depending on the cell type and the exact physicochemical properties of the nanoparticle (e.g., size, surface modifications), the general consensus is that DDA-based systems enter cells through these active transport mechanisms. dovepress.comsigmaaldrich.com For example, studies with other cationic nanoparticles have shown that interactions involve a combination of electrostatic and hydrophobic forces, sometimes involving receptor-mediated endocytosis. sigmaaldrich.com The route of internalization is a critical factor as it determines the subsequent intracellular fate of the delivery vehicle and its cargo. researchgate.net
Investigations into Membrane Fusion and Its Molecular Basis
Once internalized within a cell, typically inside an endosome, the delivery system must release its cargo into the cytoplasm to be effective. This step, often termed "endosomal escape," is a major bottleneck in drug and gene delivery. For cationic lipids like DDA, this process is thought to involve the destabilization or fusion of the liposomal membrane with the endosomal membrane.
The molecular basis for this lies in the interaction between the cationic DDA lipids and the anionic lipids present in the endosomal membrane. As the endosome matures, its internal pH drops, which can influence these interactions. The influx of counter-ions (like chloride ions) into the endosome to balance the charge of the cationic lipids leads to osmotic swelling and eventual rupture of the endosome.
Furthermore, some lipids used in these formulations, notably DOPE, are known as "fusogenic" lipids. DOPE has a small headgroup relative to its hydrocarbon tails, which causes it to adopt a cone shape. This structure does not favor a flat bilayer but instead promotes the formation of inverted, non-bilayer structures (like the hexagonal HII phase) under certain conditions. nih.gov The presence of DOPE in a cationic liposome formulation is strongly correlated with higher transfection efficiency, suggesting that its ability to disrupt bilayer structure is critical for fusing with the endosomal membrane and releasing the liposome's contents. nih.gov Additionally, some research suggests that DDA itself can induce the formation of pores in cell membranes, which could be another mechanism contributing to the release of cargo from intracellular compartments. researchgate.netnih.gov This membrane destabilization is a key molecular event that allows the payload to reach its cytoplasmic or nuclear target.
Intracellular Trafficking and Cargo Release Studies in Experimental Systems
The journey of a delivery vehicle within a cell, from its entry to the release of its payload, is a critical area of study for optimizing therapeutic efficacy. Research on dimethyldioctadecylammonium (DDA)-based liposomes has shed light on their intracellular pathways. Studies using double-labeled fluorescence techniques and confocal microscopy have tracked transferrin-conjugated DDA bromide liposome/DNA complexes in HeLa cells. These investigations revealed the intracellular route of the complexes from the plasma membrane to endosomes or lysosomes, and ultimately to the nucleus. Notably, it was observed that the plasmid DNA can enter the nucleus both as a free molecule and while still associated with the transferrin-liposome complex. Furthermore, the liposome itself was found to localize within the nucleus in structured arrangements, providing valuable insights for designing safer and more advanced gene delivery systems. koreascience.kr
Once nanoparticles are internalized, they are typically enclosed in vesicles and transported through the cytoplasm. nih.gov This trafficking can occur along the endolysosomal network or be facilitated by motor proteins and cytoskeletal structures. nih.gov Research has shown that the cytoskeleton, particularly microtubules, plays a significant role in the endocytosis and intracellular trafficking of vesicles containing nanoparticles. nih.gov Studies with other types of nanoparticles have demonstrated that their transport within the cell is dependent on microtubule-based shuttles. nih.gov
The release of cargo from these delivery systems is a key step. For some polymeric vesicles, this release can be triggered by changes in the cellular environment, such as a shift in pH from the physiological value to the more acidic environment of the endosome, which can cause the vesicles to dissolve and release their contents. nih.gov Other innovative approaches involve the use of stimuli-responsive DNA nanoarchitectures on the surface of liposomes. nih.govchemrxiv.org These systems can be designed to release their cargo in response to specific triggers, such as a particular single-stranded DNA sequence. nih.gov This mechanism has been shown to elevate the release of encapsulated substances like the dye calcein (B42510) and the chemotherapeutic drug doxorubicin. nih.govchemrxiv.org
Scholarly Contributions to Non-Viral Gene Delivery Research
The development of safe and effective non-viral vectors for gene therapy is a major focus of biomedical research. Cationic lipids, such as dimethyldioctadecylammonium iodide, are promising candidates due to their low immunogenicity, minimal toxicity, and ease of production. nih.govosti.gov
Cationic liposomes spontaneously interact with negatively charged nucleic acids like plasmid DNA to form complexes capable of transfection. nih.govosti.govnih.gov The engineering of these complexes is crucial for successful gene delivery. The ratio of lipid to DNA is a key parameter that influences the size and charge of the resulting complexes. nih.gov For instance, complexes of dimethyldioctadecylammonium bromide (DDAB) and dioleoyl phosphatidylethanolamine (B1630911) (DOPE) with DNA tend to aggregate when they reach a near-neutral zeta potential. nih.gov
The structure of these lipid-DNA complexes, often referred to as lipoplexes, can be complex. Electron microscopy has revealed various morphologies, including unilamellar DNA-coated liposomes and multilamellar structures. nih.gov The inclusion of "helper" lipids like DOPE in these formulations is a common strategy to enhance transfection efficiency, although some studies suggest it may not always be necessary, particularly with certain cationic lipids like 1,2-dioleoyl-3-trimethylammonium propane (B168953) (DOTAP). nih.gov The ultimate goal is to create stable, homogenous complexes that can effectively protect the nucleic acid from degradation and deliver it into the target cell. nih.gov
A fundamental requirement for any gene delivery system is the ability to protect the genetic material from enzymatic degradation by nucleases present in extracellular and cellular environments. nih.gov Cationic amphiphiles, like DDA, achieve this through the compaction of nucleic acids. The positively charged surface of DDA liposomes efficiently interacts with negatively charged DNA, leading to the formation of compact lipoplexes. nih.gov This interaction is primarily driven by entropic forces. nih.gov
This compaction not only protects the nucleic acid but also facilitates its entry into cells. Gel electrophoresis assays are often used to assess the extent of complex formation and the ability of the lipid to protect the DNA from degradation. nih.gov Studies have shown that certain cationic liposomes can effectively shield the enclosed plasmid from nuclease digestion. nih.gov This protective capability is essential for the nucleic acid to remain intact on its journey to the cell nucleus where it can be expressed. nih.gov
The effectiveness of a gene delivery system is ultimately measured by its transfection efficiency—the ability to successfully introduce and have the genetic material expressed in target cells. Numerous factors influence this efficiency, including the cell type, the quality and quantity of the nucleic acid, and the specific formulation of the delivery vehicle. thermofisher.com
Research on DDA-based systems has demonstrated their potential in various cell models. The efficiency of gene expression is often assessed using reporter genes, such as those encoding for luciferase or green fluorescent protein (GFP). nih.gov For example, in HeLa cells, optimized complexes have been shown to produce high levels of luciferase activity. nih.gov Furthermore, transfection with a GFP reporter gene has resulted in over 50% of HeLa cells expressing the protein. nih.gov
The choice of cell line is critical, as different cells respond differently to transfection reagents. thermofisher.com While established cell lines are often used for initial studies, primary cultures are valuable because they more closely represent the in vivo situation. thermofisher.com Successful transfection has been achieved in a wide range of cell types, including tumor cells, normal cells, primary cells, and stem cells, using various non-viral methods. nih.gov For instance, nucleofection of in vitro-transcribed RNA has been shown to be highly efficient in human monocyte-derived dendritic cells, with high cell viability and strong protein expression. nih.gov This highlights the potential for using these methods in applications like immunotherapy and vaccine development. nih.gov
nih.gov| Delivery System Component | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Dimethyldioctadecylammonium Bromide (DDAB):DOPE | Not Specified | Complexes aggregate around neutral zeta potential, influenced by lipid:DNA ratio. | |
| Peptide-based amphiphile and Phospholipid | HeLa, OVCAR-3, COS-7 | High luciferase gene expression, with >50% of HeLa cells positive for GFP. |
Theoretical, Computational, and Mechanistic Insights into Dimethyldioctadecylammonium Iodide Systems
Molecular Simulations and Modeling of Amphiphilic Interactions
Molecular simulations have become an indispensable tool for probing the dynamic and structural properties of amphiphilic systems like DODAI. These computational techniques allow for the investigation of molecular interactions at a level of detail that is often inaccessible through experimental methods alone.
Atomistic and Coarse-Grained Simulations of Lipid Bilayers
The interaction of DODAI with lipid bilayers is a critical aspect of its biological applications. Both atomistic and coarse-grained molecular dynamics simulations have been employed to elucidate these interactions. Due to the close structural and functional similarity, studies on dimethyldioctadecylammonium (B77308) bromide (DODAB) provide significant insights into the behavior of DODAI.
Atomistic simulations, which explicitly model every atom in the system, offer a high-resolution view of the molecular interactions. These simulations have been instrumental in understanding the conformational changes and intermolecular forces at play when DODAI or its analogues are incorporated into lipid membranes. For instance, simulations can reveal the precise orientation of the amphiphile within the bilayer, the extent of water penetration, and the specific interactions with neighboring lipid molecules.
A key area of investigation has been the interaction of DODAB with dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. nih.gov Experimental and computational studies have shown that the incorporation of DODAB can significantly alter the phase transition behavior of DPPC membranes. nih.gov Molecular dynamics simulations can provide a rationale for these observations by detailing how the cationic headgroup and the hydrophobic tails of DODAB disrupt the packing of the DPPC molecules, leading to changes in membrane fluidity and permeability. nih.gov
Computational Approaches to Electrostatic Interactions in Colloidal Dispersions
The cationic nature of the dimethyldioctadecylammonium headgroup plays a crucial role in the stability and behavior of colloidal dispersions formed by this amphiphile. Computational methods are vital for understanding the complex electrostatic interactions that govern these systems.
The behavior of charged colloidal particles in a solution is often described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which considers the balance between van der Waals attraction and electrostatic repulsion. However, for systems containing amphiphiles like DODAI, more sophisticated computational models are often necessary to capture the nuances of the interactions.
Numerical methods based on the Poisson-Boltzmann equation are used to calculate the electrical double-layer forces between colloidal particles. These methods can account for non-linear effects that are important in systems with high surface charges or in concentrated dispersions. Furthermore, density functional theory approaches have been developed for more efficient simulations of charged colloidal dispersions, enabling the modeling of many-body electrostatic interactions.
Structure-Activity Relationship (SAR) Studies for Optimized Performance
While formal quantitative structure-activity relationship (QSAR) models for Dimethyldioctadecylammonium Iodide are not extensively reported in the public domain, a qualitative understanding of how its molecular structure dictates its function can be derived from numerous studies. The "activity" of DODAI is context-dependent, referring to its efficacy as a transfection agent, its ability to form stable vesicles, or its interaction with specific surfaces.
The fundamental structure of DODAI, with its cationic headgroup and two long alkyl chains, is the primary determinant of its amphiphilic character and its tendency to form bilayer structures. medchemexpress.com The two octadecyl chains provide the necessary hydrophobicity to drive self-assembly in aqueous environments and to facilitate interaction with and integration into lipid membranes. The length of these chains is critical; shorter chains would result in less stable bilayers with lower phase transition temperatures, while significantly longer chains might lead to solubility issues and different packing arrangements.
The dimethylammonium headgroup provides a localized positive charge, which is essential for its interaction with negatively charged molecules such as DNA and RNA in gene delivery applications. medchemexpress.com This electrostatic attraction is the initial step in the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids. The size and nature of the headgroup can influence the efficiency of transfection.
Mechanistic Elucidation of Biological and Material Interactions
Understanding the mechanisms through which this compound interacts with biological systems and materials is crucial for its rational design and application. Due to the prevalence of research on its bromide analogue, much of the mechanistic insight is drawn from studies on DODAB.
Once in proximity to the cell membrane, the hydrophobic tails of DODAI can insert into the lipid bilayer, leading to a local disruption of the membrane structure. This can promote membrane fusion and the release of encapsulated contents into the cytoplasm. Molecular dynamics simulations have shown that cationic lipids can induce changes in the lateral pressure profile of the membrane, which can be a driving force for fusion.
The interaction of DODAI with antimicrobial peptides is another area of interest. For example, studies with the antimicrobial peptide gramicidin (B1672133) have shown that the peptide's conformation and function are influenced by its incorporation into DODAB bilayers. nih.gov In turn, the presence of the peptide can modulate the properties of the DODAB assembly. nih.gov This highlights the complex interplay of interactions that can occur in these multicomponent systems.
Emerging Research Avenues and Future Directions in Dimethyldioctadecylammonium Iodide Studies
Integration within Hybrid Nanomaterials and Advanced Composite Formulations
The integration of dimethyldioctadecylammonium (B77308) iodide into hybrid nanomaterials and advanced composite formulations represents a significant area of emerging research. Hybrid nanomaterials, which are formed by combining two or more different types of materials at the nanometer scale, often exhibit synergistic properties that surpass their individual components. nih.gov The unique molecular structure of DODAI, with its cationic head group and long hydrophobic tails, makes it an excellent candidate for interfacing with both organic and inorganic materials, facilitating the creation of novel hybrid systems.
Researchers are exploring the use of DODAI as a stabilizing agent and a surface modifier in the synthesis of various nanoparticles. Its amphiphilic nature allows it to adsorb onto the surface of nanoparticles, preventing their aggregation and controlling their growth and morphology. This is particularly crucial in the development of metal and metal oxide nanoparticles, where precise control over size and shape is essential for their application in catalysis, sensing, and electronics.
In the realm of advanced composites, DODAI is being investigated for its potential to improve the dispersion of nanofillers, such as carbon nanotubes and graphene, within polymer matrices. The cationic nature of DODAI can promote favorable interactions with negatively charged nanofillers, leading to more homogeneous composites with enhanced mechanical, thermal, and electrical properties. The development of these advanced composites opens up possibilities for their use in lightweight structural materials, conductive coatings, and energy storage devices.
The table below summarizes the potential roles of DODAI in hybrid nanomaterials and advanced composite formulations.
| Role of DODAI | Examples of Nanomaterials/Composites | Potential Applications |
| Stabilizing Agent | Metal Nanoparticles (e.g., Gold, Silver) | Catalysis, Biosensing |
| Surface Modifier | Metal Oxide Nanoparticles (e.g., TiO2, ZnO) | Photocatalysis, Solar Cells |
| Dispersion Aid | Polymer-Carbon Nanotube Composites | Conductive Polymers, EMI Shielding |
| Interfacial Compatibilizer | Polymer-Graphene Composites | High-Strength Composites, Energy Storage |
Development of Stimuli-Responsive Delivery Systems
A highly promising area of research is the development of stimuli-responsive delivery systems utilizing dimethyldioctadecylammonium iodide. These "smart" systems are designed to release their payload, such as drugs or genes, in response to specific internal or external triggers. nih.govdovepress.commdpi.com The self-assembly of DODAI into vesicles, known as liposomes, provides a versatile platform for encapsulating therapeutic agents.
pH: The charge of the DODAI headgroup can be influenced by the surrounding pH. In acidic environments, such as those found in tumor tissues or endosomes, the liposomal structure can be destabilized, leading to the release of the encapsulated drug.
Temperature: By incorporating other lipids or polymers, the phase transition temperature of the DODAI-based liposomes can be tailored. When the local temperature is elevated, for instance, through hyperthermia treatment, the liposomes can become more permeable and release their contents.
Enzymes: Specific enzymes that are overexpressed in diseased tissues can be used to trigger drug release. For example, liposomes can be designed to be cleaved by phospholipases, leading to their disruption and the release of the encapsulated drug.
The development of these stimuli-responsive systems holds great potential for targeted drug delivery, which can enhance therapeutic efficacy while minimizing side effects. nih.gov
Novel Applications in Advanced Materials Science (e.g., Perovskite Nanocrystals, Photocatalysis)
This compound and its analogues are finding novel applications in advanced materials science, particularly in the fields of perovskite nanocrystals and photocatalysis.
Perovskite Nanocrystals:
All-inorganic cesium lead halide perovskite nanocrystals (CsPbX3) have garnered significant attention for their exceptional optoelectronic properties. rsc.org However, their stability remains a major challenge for their practical application in devices like light-emitting diodes (LEDs) and solar cells. Recent research has shown that using quaternary ammonium (B1175870) halides, such as didodecyldimethylammonium bromide (DDAB), a compound structurally similar to DODAI, as capping ligands can significantly enhance the stability of CsPbI3 perovskite nanocrystals. rsc.org These ligands bind to the nanocrystal surface, creating a halogen-rich surface that improves resistance to environmental factors like solvents, heat, and UV light. rsc.org The use of such ligands has led to perovskite nanocrystals with high optical quantum yields that are stable for extended periods. rsc.org
Photocatalysis:
The iodide component of DODAI can also play a role in photocatalysis. researchgate.net Iodide ions can participate in photoredox catalytic cycles, facilitating various organic transformations. beilstein-journals.org While direct applications of DODAI in photocatalysis are still emerging, the principle of using iodide-containing compounds as part of a catalyst system is well-established. beilstein-journals.org For instance, the combination of an iodide source with a phosphine can mediate photoredox radical reactions for applications such as decarboxylative alkylation. beilstein-journals.org Future research may explore the use of DODAI as a bifunctional component in photocatalytic systems, where the cationic amphiphile structure helps to organize the reactants at an interface, while the iodide participates in the catalytic cycle.
Advancements in Characterization Techniques for Complex Biological and Material Interfaces
Advanced analytical techniques are being employed to gain deeper insights into these interfaces:
Spectroscopic Techniques: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can provide information about the molecular structure and intermolecular interactions within DODAI assemblies and at interfaces. mdpi.com
Microscopy Techniques: High-resolution microscopy, including Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), allows for the direct visualization of the morphology and structure of DODAI-based nanomaterials and their interactions with surfaces. Environmental Scanning Electron Microscopy (ESEM) is particularly valuable for observing samples in their near-natural, hydrated state. mdpi.com
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful tools for characterizing the size, shape, and internal structure of DODAI self-assemblies in solution.
Surface-Sensitive Techniques: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) can provide real-time information on the adsorption and interaction of DODAI-based systems with various surfaces.
Future Prospects in Rational Design of Cationic Amphiphile-Based Systems
The future of this compound research lies in the rational design of cationic amphiphile-based systems with tailored properties for specific applications. nih.govresearchgate.netsemanticscholar.org This approach involves a deep understanding of the fundamental principles that govern the self-assembly and function of these molecules to create novel materials with predictable and optimized performance.
Key aspects of the rational design approach include:
Tuning Molecular Architecture: Systematically modifying the structure of the cationic amphiphile, for instance, by changing the length of the alkyl chains, the nature of the headgroup, or the counter-ion, can have a profound impact on its self-assembly behavior and its interactions with other molecules.
Controlling Self-Assembly: By controlling factors such as concentration, temperature, pH, and ionic strength, it is possible to direct the self-assembly of DODAI into specific nanostructures, such as micelles, vesicles, or nanotubes, each with unique properties and potential applications.
Computational Modeling: Molecular dynamics simulations and other computational methods are becoming increasingly powerful tools for predicting the behavior of cationic amphiphiles and for guiding the design of new molecules and materials with desired properties.
Q & A
Q. Basic Research Focus
- Methodological Answer : Synthesis typically involves quaternization of dimethyloctadecylamine with methyl iodide under controlled conditions. Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the quaternary ammonium group.
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profiles (e.g., mass loss at specific temperatures) .
- X-ray Diffraction (XRD) to confirm crystallinity, especially if phase transitions are observed during temperature-dependent studies .
- Purity Validation : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should be employed to verify ≥98% purity, as commercial batches may vary .
What experimental factors influence the adjuvant efficacy of this compound in vaccine formulations?
Q. Advanced Research Focus
- Methodological Answer : Efficacy depends on:
- Liposome Preparation : Use solvent evaporation or thin-film hydration to encapsulate antigens. Particle size (100–200 nm) and zeta potential (>+30 mV) are critical for cellular uptake .
- Depot Effect : Monitor sustained antigen release using in vitro assays (e.g., dialysis membrane models) and correlate with in vivo immune responses (e.g., antibody titers in murine models) .
- Immune Activation Pathways : Combine flow cytometry and cytokine profiling (e.g., IL-12, IFN-γ) to evaluate TLR4/Mincle receptor engagement, as cationic liposomes may skew Th1/Th2 responses .
How does the counterion (iodide vs. bromide) affect the physicochemical and biological properties of dimethyldioctadecylammonium salts?
Q. Advanced Research Focus
- Methodological Answer :
- Ion Exchange Studies : Replace iodide with bromide via metathesis reactions and compare:
- Solubility : Iodide salts may exhibit lower aqueous solubility due to larger anion size.
- Stability : Bromide variants are less hygroscopic but may oxidize faster under ambient conditions .
What analytical techniques resolve contradictions in stability data for this compound under varying storage conditions?
Q. Basic Research Focus
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Use:
- FTIR Spectroscopy to detect degradation products (e.g., free iodide via characteristic absorption bands).
- Dynamic Light Scattering (DLS) to monitor liposome aggregation over time .
How can impedance spectroscopy elucidate ion transport mechanisms in lipid membranes doped with this compound?
Q. Advanced Research Focus
- Methodological Answer :
- Experimental Design : Prepare supported lipid bilayers (SLBs) and incorporate this compound at varying molar ratios.
- Data Acquisition : Measure impedance spectra (e.g., 1 Hz–1 MHz range) to derive membrane capacitance and resistance.
- Kinetic Modeling : Fit data to equivalent circuits (e.g., Randles model) to quantify ionophore-mediated transport rates. For example, iodide’s polarizability may reduce activation energy for ion translocation compared to chloride analogs .
What challenges arise when correlating in vitro physicochemical properties of this compound formulations with in vivo immunological outcomes?
Q. Advanced Research Focus
- Methodological Answer :
- Key Challenges :
- Biological Complexity : In vivo systems introduce variables like protein corona formation and immune cell heterogeneity.
- Data Discrepancies : Use multivariate regression to link in vitro parameters (e.g., zeta potential, antigen loading efficiency) with in vivo metrics (e.g., dendritic cell activation, antibody titers).
- Case Study : Liposomes with high cationic charge may show superior antigen retention in vitro but trigger excessive inflammation in vivo, necessitating dose optimization .
How do synthesis route variations impact the structural and functional properties of this compound?
Q. Basic Research Focus
- Methodological Answer :
- Thermal Behavior : Phase transitions observed via differential scanning calorimetry (DSC).
- Biological Activity : Adjuvant efficacy in prime-boost vaccination regimens .
What strategies optimize the bilayer structure of this compound liposomes for enhanced antigen presentation?
Q. Advanced Research Focus
- Methodological Answer :
- Bilayer Engineering :
- Cholesterol Inclusion : Increases membrane rigidity and prolongs antigen release (e.g., 20–30 mol% cholesterol).
- Surface Functionalization : Conjugate TLR ligands (e.g., MPL-A) to synergize with cationic charge-driven uptake .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
